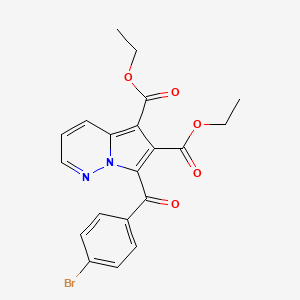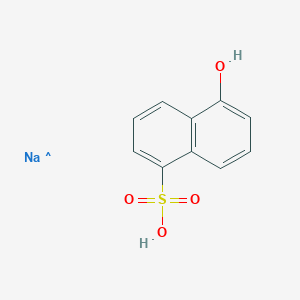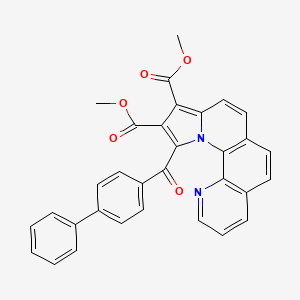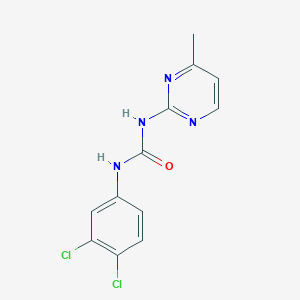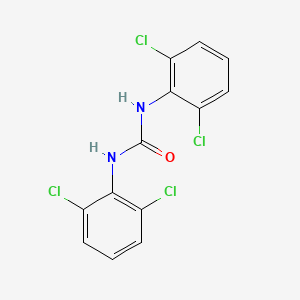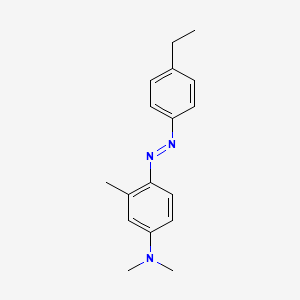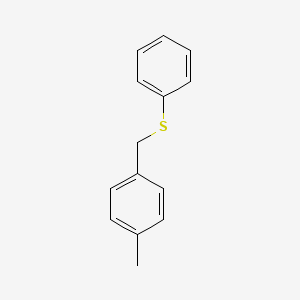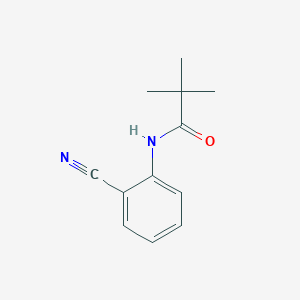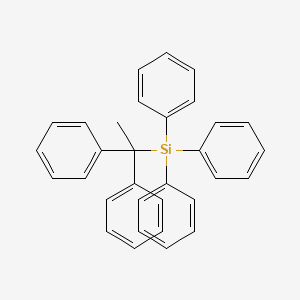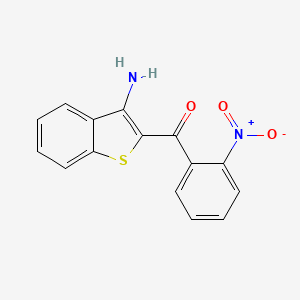
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone is a chemical compound with the molecular formula C15H10N2O3S and a molecular weight of 298.323 g/mol . This compound is known for its unique structure, which includes both an amino group and a nitrophenyl group attached to a benzothiophene ring. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone typically involves the reaction of 3-amino-1-benzothiophene with 2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Halogenated derivatives of the benzothiophene ring.
Aplicaciones Científicas De Investigación
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its pharmacological properties for drug development.
Mecanismo De Acción
The mechanism of action of (3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone
- (3-Amino-1-benzothien-2-YL)(4-bromophenyl)methanone
- (3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone
Uniqueness
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone is unique due to its combination of an amino group and a nitrophenyl group attached to a benzothiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
310462-61-4 |
|---|---|
Fórmula molecular |
C15H10N2O3S |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
(3-amino-1-benzothiophen-2-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C15H10N2O3S/c16-13-10-6-2-4-8-12(10)21-15(13)14(18)9-5-1-3-7-11(9)17(19)20/h1-8H,16H2 |
Clave InChI |
QHEBTZKFJNUQIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=CC=C3[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


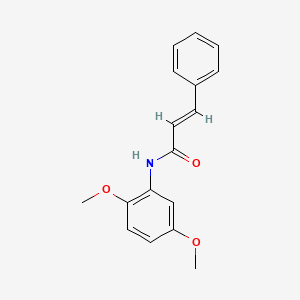
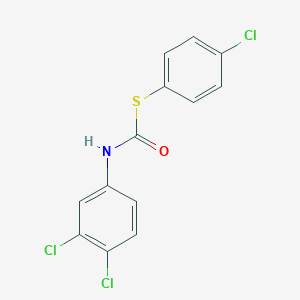
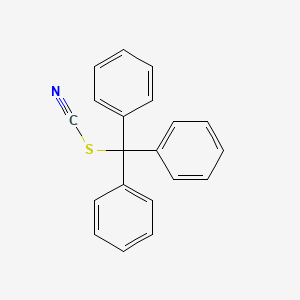
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
